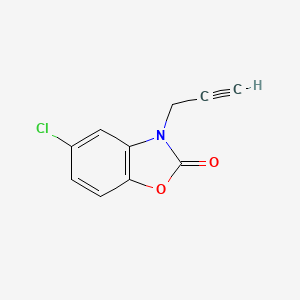
3-Propargyl-5-chlorobenzoxazol-2-one
Cat. No. B8401325
M. Wt: 207.61 g/mol
InChI Key: PEWMBJKQVZQEIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05102898
Procedure details


In a 500-mL round bottom flask equipped with a magnetic stirrer, reflux condenser and a heating mantle were placed chlorzoxazone, or 5-chlorobenzoxazol-2-one, (10 g, 0.059 mole), potassium carbonate (9.8 g, 0.071 mole), propargyl bromide (10.5 g of 80% in toluene, 0.071 mole) and acetone (200 mL). The mixture was refluxed for 20 hours. The mixture was cooled down to room temperature and the solid was filtered off by suction-filtration. The filtrate was concentrated on a rotary evaporator to a solid residue. A pure, off-white product was obtained by crystallization from ethyl acetate hexane yielding 10.5 g (86%). m.p.





Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]2[NH:8][C:9]([O:11][C:3]=2[CH:2]=1)=[O:10].C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]#[CH:20]>CC(C)=O>[CH2:20]([N:8]1[C:4]2[CH:5]=[C:6]([Cl:7])[CH:1]=[CH:2][C:3]=2[O:11][C:9]1=[O:10])[C:19]#[CH:18] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC2=C(C=C1Cl)NC(=O)O2
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=CC2=C(NC(O2)=O)C1
|
Step Three
|
Name
|
|
|
Quantity
|
9.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
10.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)Br
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 500-mL round bottom flask equipped with a magnetic stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 20 hours
|
|
Duration
|
20 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid was filtered off by suction-filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated on a rotary evaporator to a solid residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A pure, off-white product was obtained by crystallization from ethyl acetate hexane yielding 10.5 g (86%)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C#C)N1C(OC2=C1C=C(C=C2)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
